N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide is a hybrid compound combining a quinoline-8-sulfonamide backbone with a substituted 1,3,5-triazine moiety. The quinoline scaffold is known for its bioactivity in medicinal and agrochemical contexts, while the triazine group is frequently utilized in herbicides and enzyme inhibitors due to its electron-deficient nature, which facilitates nucleophilic substitution reactions . The compound’s synthesis likely involves coupling 2-chloro-4,6-dimethoxy-1,3,5-triazine with a methylamine-functionalized quinoline-8-sulfonamide intermediate under mild alkaline conditions, analogous to methods described for related triazine-amino acid derivatives .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-23-14-18-12(19-15(20-14)24-2)9-17-25(21,22)11-7-3-5-10-6-4-8-16-13(10)11/h3-8,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILENGSZCEJIIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline-8-sulfonamide precursor. This precursor is then reacted with 4,6-dimethoxy-1,3,5-triazine under specific conditions to form the final compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The sulfonamide and triazine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of sulfonamide and triazine derivatives.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The triazine and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1. Structural and Functional Comparison with Sulfonylurea Herbicides
Comparison with Triazole-Modified Quinoline Sulfonamides
Recent studies on quinoline-8-sulfonamide derivatives highlight the impact of triazole appendages on bioactivity. For example, triazole-linked sulfonamides synthesized via CuAAC (copper-catalyzed azide-alkyne cycloaddition) exhibit enhanced binding to enzymatic targets like carbonic anhydrase .
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide is a complex organic molecule that has gained attention for its potential biological activities. This compound integrates a quinoline ring structure with a sulfonamide group and a triazine moiety, which contribute to its diverse pharmacological properties. This article will detail its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034574-71-3 |
| Molecular Formula | C15H15N5O4S |
| Molecular Weight | 361.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound exhibits:
- Enzyme Inhibition : It can inhibit the activity of various enzymes by binding to their active sites or allosteric sites. This modulation can disrupt normal cellular processes and contribute to its therapeutic effects.
- Antiviral Activity : Research indicates that similar compounds in this class have shown efficacy against viral targets by inhibiting viral replication and enzyme activity .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, making this compound potentially effective against various bacterial strains .
Antimicrobial Activity
A study evaluated the antibacterial properties of related sulfonamide compounds against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that the compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound showed cytotoxic effects with IC50 values in the micromolar range against various cancer cell lines, suggesting its potential as an anticancer agent .
Cytotoxicity Assessment
The cytotoxic effects were assessed using the MTT assay on fibroblast L929 cells. The results indicated that the compound had a moderate cytotoxic effect with an IC50 value above 50 μM, suggesting a favorable safety profile for further development .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Combination Therapy : Research has shown that this compound can enhance the efficacy of existing antiviral drugs by inhibiting cytochrome P450 enzymes involved in drug metabolism. This property may prolong the half-life of co-administered drugs and improve therapeutic outcomes in patients requiring combination therapy .
- Targeting Drug Resistance : In studies focusing on drug-resistant bacterial strains, this compound demonstrated effectiveness where traditional antibiotics failed. Its unique mechanism of action may provide a new avenue for treating resistant infections .
Q & A
Q. What are the typical synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide, and what key reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the quinoline-8-sulfonamide core is prepared via sulfonylation of 8-aminoquinoline derivatives using sulfonyl chlorides under basic conditions (e.g., Na₂CO₃). Subsequent alkylation or nucleophilic substitution at the triazine moiety requires precise control of pH and temperature (e.g., 60–80°C in DMF). Copper catalysis (CuI) may enhance regioselectivity during coupling steps . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMAc) improve reaction homogeneity.
- Catalyst loading : 5–10 mol% CuI for C–S bond formation .
- Protection/deprotection : Methoxy groups on the triazine ring may require temporary protection during sulfonamide formation .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for verifying substituent positions on quinoline and triazine rings. For example, the methylene bridge (–CH₂–) between triazine and quinoline appears as a singlet at δ 4.5–5.0 ppm .
- XRPD (X-ray Powder Diffraction) : Confirms crystallinity and polymorphic forms. Peaks at 2θ = 10–30° are indicative of layered packing in sulfonamide derivatives .
- TGA/DSC : Thermal stability analysis (TGA) identifies decomposition points (>250°C for similar sulfonamides), while DSC detects melting transitions and amorphous content .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselective sulfonylation during the synthesis of quinoline-sulfonamide hybrids?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directed C–H activation : Use of 8-aminoquinoline directing groups to favor sulfonylation at the C5 position .
- Catalytic systems : CuI/1,10-phenanthroline systems enhance selectivity for sulfonyl chloride coupling .
- Temperature modulation : Lower temperatures (0–25°C) reduce competing side reactions during sulfonamide formation .
Q. What strategies are employed to resolve contradictions in thermal stability data obtained from different analytical techniques?
- Methodological Answer : Discrepancies between TGA (mass loss) and DSC (enthalpic transitions) often arise from sample preparation or hydration. Mitigation approaches:
Q. How does the electronic nature of substituents on the triazine ring influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., methoxy) on triazine enhance electrophilicity at the methylene bridge, facilitating nucleophilic attacks. Key observations:
- Methoxy groups : Activate the triazine ring toward SNAr (nucleophilic aromatic substitution) with amines or thiols, as seen in analogous triazine derivatives .
- Steric effects : Bulky substituents at the 4,6-positions reduce accessibility to the triazine core, requiring longer reaction times or elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
